

Biological Evaluation of (1H-indol-5-yl)methanol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: (1H-indol-5-yl)methanol

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The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of **(1H-indol-5-yl)methanol** have emerged as a promising class of molecules with diverse therapeutic potential, particularly in oncology. This guide provides a comparative overview of the biological evaluation of these derivatives, presenting key performance data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in drug discovery and development efforts.

Comparative Biological Activity of Indole Derivatives

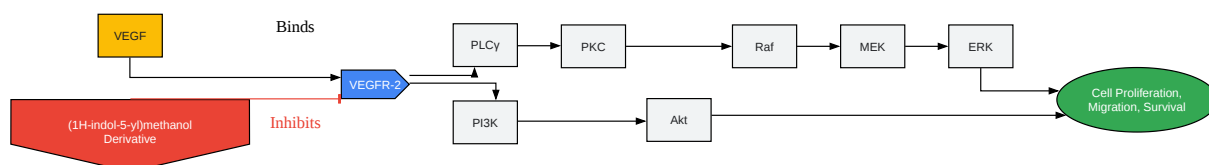
The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of various indole derivatives, including those structurally related to **(1H-indol-5-yl)methanol**. The data highlights the impact of different substitutions on their biological potency.

Compound ID	Structure/Substitution	Target Cell Line/Kinase	IC50 (μM)	Reference
Indolyl-Hydrazone 5	Symmetrical bis-esters azine derivative	MCF-7 (Breast Cancer)	2.73 ± 0.14	[1]
PI3K-α	-	[1]		
PI3K-β	-	[1]		
PI3K-δ	-	[1]		
CDK2	-	[1]		
AKT-1	-	[1]		
EGFR	-	[1]		
Indolyl-Hydrazone 8	Thio-triazole indole-based Schiff base	MCF-7 (Breast Cancer)	4.38 ± 0.23	[1]
Indolyl-Hydrazone 12	-	MCF-7 (Breast Cancer)	7.03 ± 0.37	[1]
Staurosporine (Standard)	-	MCF-7 (Breast Cancer)	8.32 ± 0.43	[1]
Thiazole Derivative 1	2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole	A2780 (Ovarian Cancer)	11.6	[2]
HeLa (Cervical Cancer)	22.4	[2]		
Thiazole Derivative 3	2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole	A2780 (Ovarian Cancer)	12.4	[2]

HeLa (Cervical Cancer)	19.4	[2]		
Cisplatin (Standard)	-	A2780 (Ovarian Cancer)	12.3	[2]
HeLa (Cervical Cancer)	20.1	[2]		
Oxindole Derivative 6f	3-substituted oxindole	EGFR	1.38 ± 0.008	[3]
VEGFR-2	5.75 ± 0.011	[3]		
PDGFR-β	3.18 ± 0.007	[3]		
Sunitinib (Standard)	-	EGFR	0.08 ± 0.005	[3]
VEGFR-2	0.33 ± 0.006	[3]		
PDGFR-β	0.18 ± 0.003	[3]		

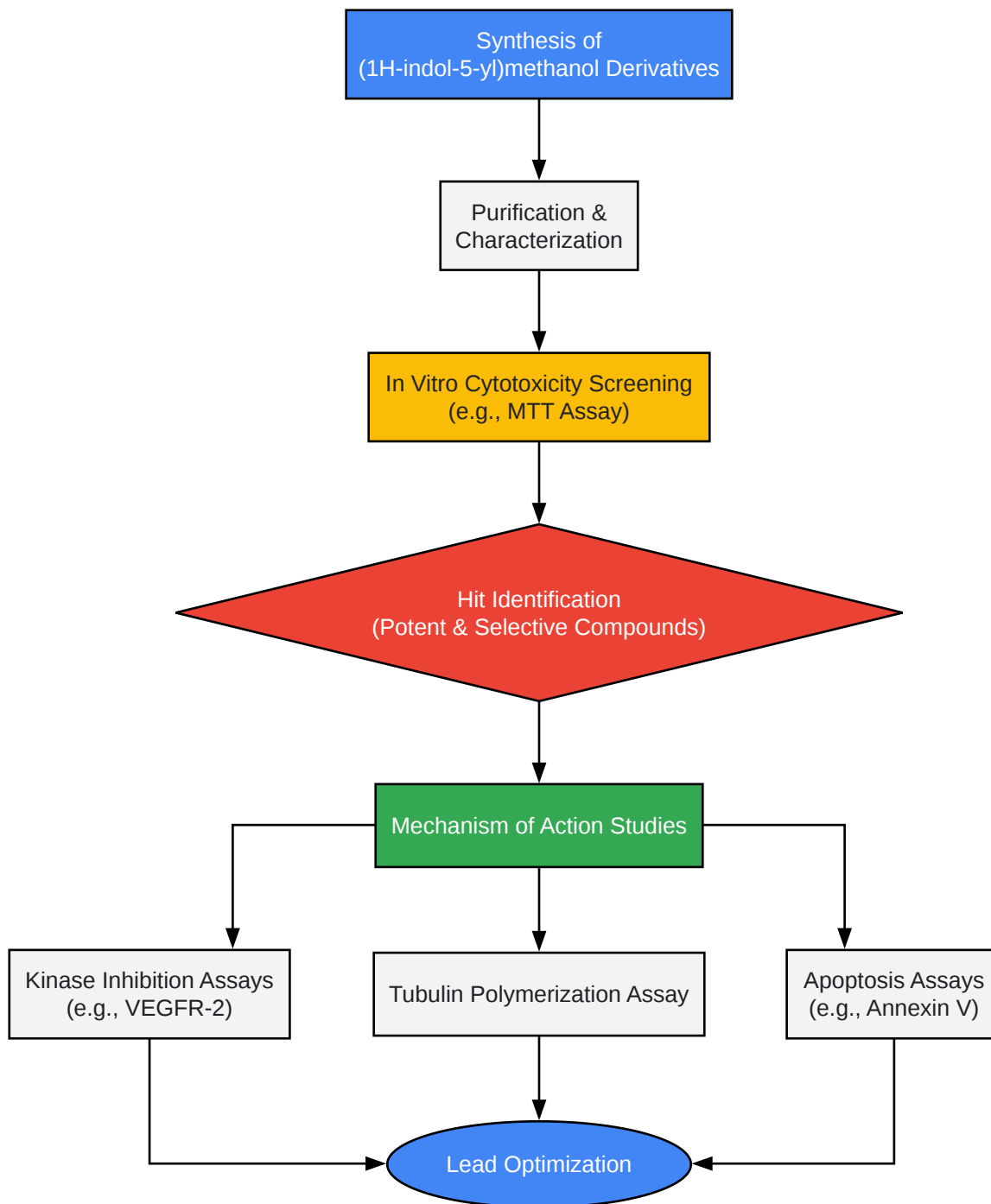
Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of evaluating these compounds, the following diagrams illustrate a key signaling pathway targeted by indole derivatives and a general experimental workflow.



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VEGFR-2 Signaling Pathway Inhibition

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Drug Discovery Workflow

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.^[4]

Materials:

- Human cancer cell lines (e.g., MCF-7, A2780, HeLa)
- Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
- **(1H-indol-5-yl)methanol** derivatives
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)^[5]
- Solubilization solution (e.g., DMSO or acidic isopropanol)^[5]
- 96-well plates

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.^[4]
- Compound Treatment: Treat cells with various concentrations of the **(1H-indol-5-yl)methanol** derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
- MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.^[6]
- Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.^[6]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.^[7]

Materials:

- Recombinant human VEGFR-2 kinase
- Substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP
- Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- **(1H-indol-5-yl)methanol** derivatives
- Kinase-Glo® Luminescent Kinase Assay Kit
- 96-well plates

Procedure:

- **Compound Preparation:** Prepare serial dilutions of the test compounds in the assay buffer.
- **Reaction Setup:** In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound.
- **Initiation of Reaction:** Initiate the kinase reaction by adding ATP.
- **Incubation:** Incubate the plate at 30°C for 60 minutes.
- **Signal Detection:** Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to kinase activity.
- **Data Analysis:** Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

Tubulin Polymerization Assay

This assay assesses the effect of compounds on the in vitro assembly of microtubules.[8]

Materials:

- Purified tubulin (>99%)
- Tubulin polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
- GTP solution (10 mM)
- **(1H-indol-5-yl)methanol** derivatives
- Spectrophotometer with temperature control

Procedure:

- Compound Incubation: Pre-incubate the test compounds with the tubulin solution on ice.
- Initiation of Polymerization: Initiate polymerization by adding GTP and warming the mixture to 37°C.
- Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time (typically 60 minutes) in a spectrophotometer maintained at 37°C.[9]
- Data Analysis: Compare the polymerization curves of treated samples with a vehicle control. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase. Calculate the IC₅₀ value for inhibition of tubulin polymerization.[10]

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